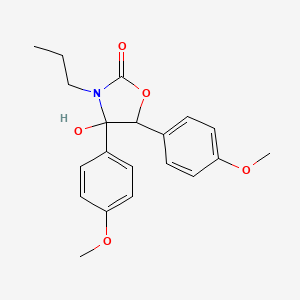![molecular formula C18H22N4O3S2 B11073088 methyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11073088.png)
methyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[({[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1-methyl-1H-pyrazol-5-amine with a suitable carbonyl compound to form the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, depending on the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-[({[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-[({[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
Ceftolozane: A fifth-generation cephalosporin antibiotic with a similar pyrazole core, used for its antibacterial properties.
Indole derivatives: Compounds with similar heterocyclic structures, known for their diverse biological activities.
Uniqueness
METHYL 2-[({[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N4O3S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 2-[(2-methylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H22N4O3S2/c1-22-12(9-10-19-22)15(23)20-18(26)21-16-14(17(24)25-2)11-7-5-3-4-6-8-13(11)27-16/h9-10H,3-8H2,1-2H3,(H2,20,21,23,26) |
InChI Key |
QBIJRCKYLOVFJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-(4-hydroxybenzylidene)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11073022.png)
![Ethyl 4-({[4-(azepan-1-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B11073029.png)
![6-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11073037.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073039.png)
![N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11073041.png)
![4-methyl-8-thiophen-2-yl-11-thia-4,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraene-13,15-dione](/img/structure/B11073043.png)
![2-chloro-5-[(4Z)-4-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11073046.png)

![Ethyl 6-[4-(ethoxycarbonyl)piperazin-1-yl]-5,7-difluorobenzimidazo[1,2-a]pyrazolo[1,5-c]quinazoline-3-carboxylate](/img/structure/B11073062.png)
![1-[(1-phenylethoxy)methyl]-5-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11073068.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11073090.png)
![6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11073095.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11073098.png)
